N-(5-chloro-2-methoxyphenyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic small molecule featuring a 1,4-dihydropyridine core substituted with a carboxamide group at position 2, a methyl group at position 1, and a 4-fluorobenzyloxy moiety at position 3. The carboxamide nitrogen is further linked to a 5-chloro-2-methoxyphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c1-25-11-20(29-12-13-3-6-15(23)7-4-13)18(26)10-17(25)21(27)24-16-9-14(22)5-8-19(16)28-2/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXGJNOPVBSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.9 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396844-48-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. For instance, it has been shown to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO can potentially mitigate autoimmune and inflammatory disorders, as evidenced by studies demonstrating significant inhibition of MPO activity in lipopolysaccharide-stimulated human blood .
Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties through its inhibition of MPO. A study highlighted that its lead derivative demonstrated robust inhibition of plasma MPO activity upon oral administration in preclinical models, suggesting its potential as a therapeutic agent in treating inflammatory conditions .
Antitumor Activity
In vitro studies have also suggested that derivatives of this compound may possess antitumor activity. For example, compounds structurally similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The cytotoxicity was assessed using IC50 values, with some derivatives demonstrating significant inhibitory effects on tumor cell proliferation .
Case Studies
- Myeloperoxidase Inhibition : A study conducted on cynomolgus monkeys treated with lipopolysaccharide showed that the compound effectively inhibited MPO activity, suggesting its potential use in clinical settings for inflammatory diseases .
- Antitumor Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities against MDA-MB-231 cells. The findings indicated that compounds with similar structural features to the target compound exhibited significant cytotoxicity, with IC50 values indicating effective tumor growth inhibition .
Comparison with Similar Compounds
Core Heterocycle Variations
- Dihydropyridine vs. Dihydropyrimidine: The target compound’s 1,4-dihydropyridine core differs from dihydropyrimidine derivatives (e.g., compounds in ) by having one fewer nitrogen atom. Dihydropyrimidines, such as 6-aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles, exhibit antibacterial activities due to their planar, conjugated systems, which enhance DNA intercalation or enzyme inhibition .
Substituent Analysis
- Fluorinated Substituents :
The 4-fluorobenzyloxy group in the target compound is structurally analogous to the 4-(trifluoromethyl)benzylthio group in compound 5c (). Fluorine’s electronegativity and small atomic radius enhance membrane permeability and metabolic resistance, a feature shared across these compounds . - Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl substituent is similar to the 5-chloro-2-methylphenyl group in 318258-91-2 ().
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Structurally Related Compounds
*Estimated based on structural analysis.
NMR Spectral Comparisons
highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the 4-fluorobenzyloxy group likely perturbs these regions, analogous to compound 7 in Figure 6, where fluorinated substituents alter electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
